molecular formula C22H17N3O3 B11065592 N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11065592
M. Wt: 371.4 g/mol
InChI Key: YZSFUUBYRZACLQ-UHFFFAOYSA-N
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Description

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a naphthalene moiety, a pyrazole ring, and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
  • **N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Uniqueness

N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H17N3O3/c26-22(16-8-9-19-20(12-16)28-14-27-19)23-21-10-11-25(24-21)13-17-6-3-5-15-4-1-2-7-18(15)17/h1-12H,13-14H2,(H,23,24,26)

InChI Key

YZSFUUBYRZACLQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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